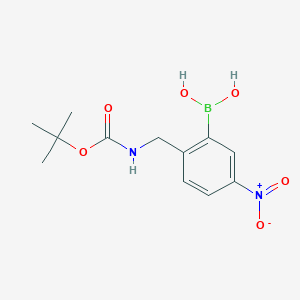
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Overview
Description
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it is used in the preparation of ethyl 3-(aryldiazenyl)-7-oxo-dihydropyrido[2,3-f]quinoxaline-8-carboxylates through chemical reduction and subsequent nucleophilic addition and cyclocondensation reactions. This process results in compounds with site-selective 3-(aryldiazinyl)-2-methylpyrido[2,3-f]quinoxalines, indicating its utility in creating structurally complex and potentially biologically active molecules (Zahra et al., 2007).
Formation of New Heterocyclic Structures
The compound is also instrumental in forming new heterocyclic structures, such as ethyl 2,3-disubstituted pyrido[2,3-f]quinoxaline-8-carboxylates or their acid forms. These structures are synthesized through cyclocondensation reactions and are noted for their moderate antibacterial activities against various bacterial species, showcasing the compound's relevance in developing new antimicrobial agents (Abu-Sheaib et al., 2008).
Development of Fluorinated Quinolinecarboxylic Acids
Ethyl esters of fluorinated quinolinecarboxylic acids have been synthesized using this compound. These esters can further cyclize to form various quinoline derivatives, demonstrating the compound's versatility in synthesizing fluorinated molecules which are often sought after in pharmaceutical and agrochemical industries (Nosova et al., 2002).
Synthesis of Quinolone Compounds
The compound is used in the formation of novel quinolone compounds. For example, a series of ethyl 2-(substituted)-9-cyclopropyl-4-fluoro-6-oxo-1H-imidazo[4,5-h]quinoline-7-carboxylates were prepared from this compound. These compounds are synthesized via thermally induced reactions or microwave-assisted cyclocondensation, showcasing the compound's utility in creating diverse quinolone derivatives with potential biological activity (Al-Dweik et al., 2009).
Mechanism of Action
Target of Action
Similar compounds, such as 4-oxo-1,4-dihydroquinoline derivatives, have been reported to inhibit hiv-1 integrase strand transfer .
Mode of Action
It’s worth noting that quinoline derivatives are known to interact with their targets through a series of reactions, including nucleophilic attack and cyclization .
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, including those involved in microbial quorum sensing .
Result of Action
Similar compounds have been reported to have potential therapeutic effects, such as anti-hiv activity .
Biochemical Analysis
Biochemical Properties
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, this compound disrupts their function, leading to the inhibition of bacterial growth and proliferation. This compound also interacts with various proteins and other biomolecules, enhancing its antibacterial efficacy .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In bacterial cells, it inhibits DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. By forming a stable complex with these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, which are critical steps in DNA replication and transcription. This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death. Additionally, this compound can induce changes in gene expression, further contributing to its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions (2-8°C), but it may degrade over extended periods or under extreme conditions. Long-term exposure to this compound can lead to adaptive responses in bacterial populations, such as the development of resistance mechanisms. In in vitro and in vivo studies, the compound has shown consistent antibacterial activity, although its efficacy may decrease with prolonged use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into inactive metabolites. These metabolites are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and DNA-associated enzymes. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial DNA replication and transcription. The targeting of specific subcellular compartments enhances the compound’s efficacy and specificity in inhibiting bacterial growth .
Properties
IUPAC Name |
ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPYDFBYFAIPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625644 | |
| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103914-49-4, 16377-62-1 | |
| Record name | Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103914-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



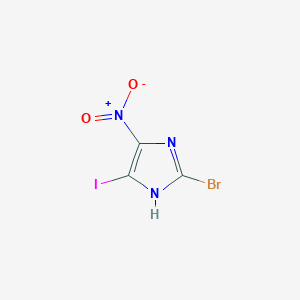
![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)

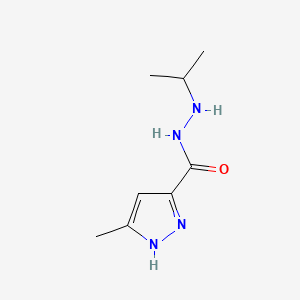
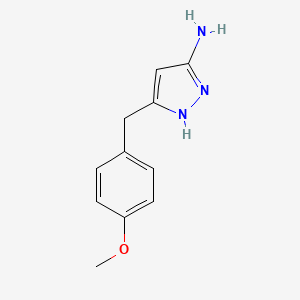
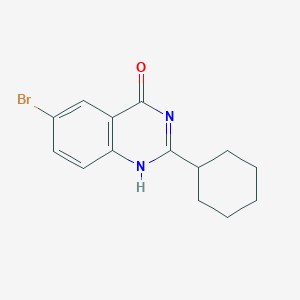
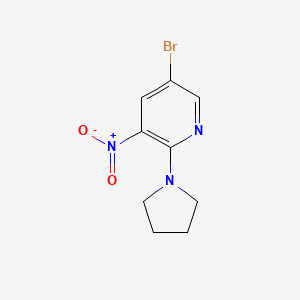
![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)
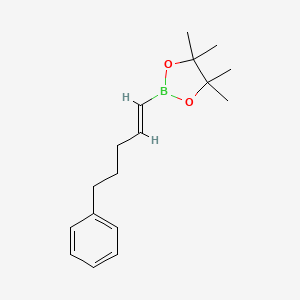
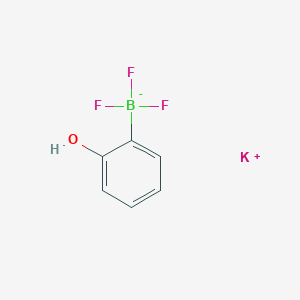
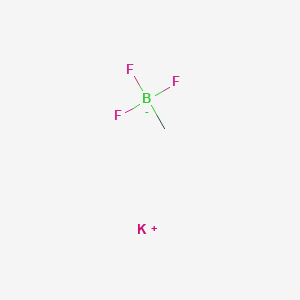
![S-[(4-bromothiophen-2-yl)methyl] ethanethioate](/img/structure/B7827522.png)
